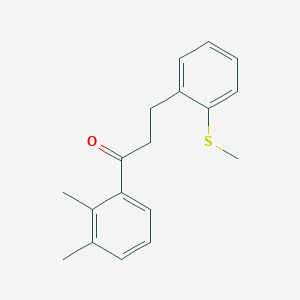

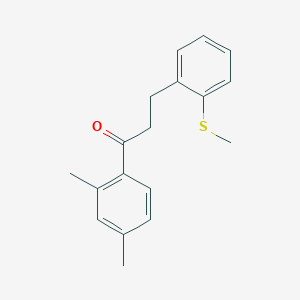

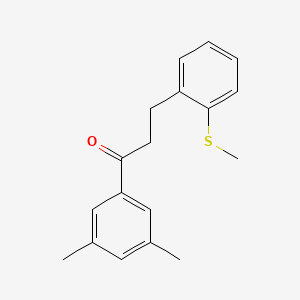

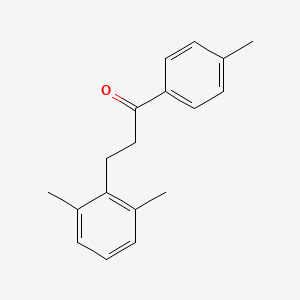

3-(2,6-Dimethylphenyl)-4'-methylpropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

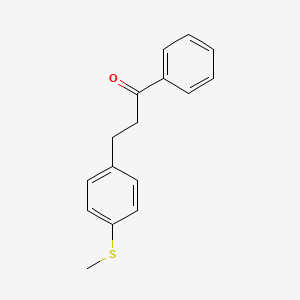

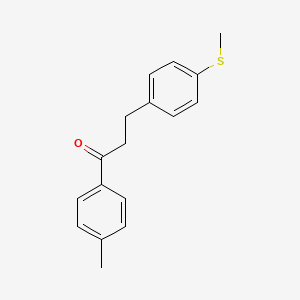

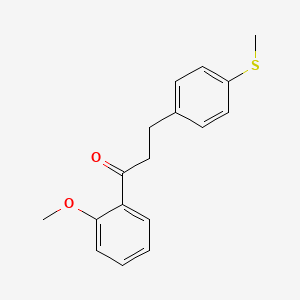

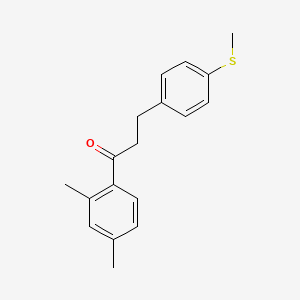

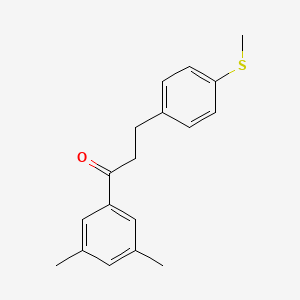

The compound “3-(2,6-Dimethylphenyl)-4’-methylpropiophenone” is a complex organic molecule. Based on its name, it likely contains a propiophenone group, which is a type of ketone, and a dimethylphenyl group, which is a type of aromatic hydrocarbon .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods such as the Suzuki–Miyaura coupling or Stille cross-coupling reactions . These methods involve the reaction of boronic esters or organostannanes with halogenated compounds in the presence of a palladium catalyst .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Unfortunately, specific structural data for this compound was not found .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which it is used. Similar compounds have been involved in reactions such as protodeboronation of pinacol boronic esters .Applications De Recherche Scientifique

Rhodium-Mediated C–C Bond Activation

Research by Baksi et al. (2007) demonstrated rhodium-assisted C–C bond activation in 2-(2′,6′-dimethylphenylazo)-4-methylphenol, which is structurally related to 3-(2,6-Dimethylphenyl)-4'-methylpropiophenone. This study highlighted the potential of rhodium-mediated reactions in manipulating dimethylphenyl compounds for applications in organometallic chemistry (Baksi et al., 2007).

Oxidation and Polymerization Processes

Jerussi (1971) investigated the oxidation of 2,6-dimethylphenyl phenyl ether, which shares structural features with the compound , revealing pathways useful for understanding the chemical behavior of related compounds in high-temperature conditions, potentially informing polymer science and materials engineering (Jerussi, 1971).

Catalytic Applications

Żukowski et al. (2014) discussed the synthesis of 2,6-dimethylphenol from phenol and methanol using an iron-chromium catalyst. This study highlights the catalytic efficiency and potential industrial applications in the synthesis of related dimethylphenol compounds (Żukowski et al., 2014).

Polymer Chemistry

Wei et al. (1991) explored the copolymerization of 2,6-dimethylphenol with other phenols, catalyzed by N-methylimidazole Cu(II) complexes. This research is relevant for the development of specialized polymers and materials engineering, as it relates to the chemical behavior of dimethylphenol derivatives (Wei et al., 1991).

Photocatalytic and Electrochemical Properties

Matsumoto et al. (2005) and Yamamoto et al. (1992) investigated the photocatalytic and electrochemical properties of polymers based on 2,6-dimethylphenol derivatives. These studies offer insights into the use of such compounds in advanced material sciences, particularly in areas like solar energy conversion and battery technology (Matsumoto et al., 2005) (Yamamoto et al., 1992).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(2,6-dimethylphenyl)-1-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-7-9-16(10-8-13)18(19)12-11-17-14(2)5-4-6-15(17)3/h4-10H,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINNVFIPMMZDGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=C(C=CC=C2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644772 |

Source

|

| Record name | 3-(2,6-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-Dimethylphenyl)-4'-methylpropiophenone | |

CAS RN |

898754-30-8 |

Source

|

| Record name | 3-(2,6-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.